

R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: R916562

Cat. No.: B11934297

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By targeting these two key signaling pathways, **R916562** demonstrates significant anti-angiogenic and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic agent in various cancers, including breast and renal carcinoma, with efficacy comparable to established multi-kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with **R916562**. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising dual-target inhibitor.

Chemical Structure and Properties

R916562 is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is characterized by a central imidazole core substituted with two chlorophenyl groups, a methoxy-isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.

Table 1: Chemical Identifiers of **R916562**

Identifier	Value
IUPAC Name	4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Molecular Formula	C30H30Cl2N4O4
SMILES	<chem>CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C(=C4)Cl)C5=CC=C(C=C5)Cl</chem>

Table 2: Predicted Physicochemical Properties of **R916562**

Property	Predicted Value
Molecular Weight	597.5 g/mol
logP	5.8
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	7
Rotatable Bonds	6
Topological Polar Surface Area	87.8 Å ²

Note: The physicochemical properties listed above are predicted based on the chemical structure of **R916562** using computational models, as specific experimental data is not readily available in the public domain.

Pharmacological Properties and Mechanism of Action

R916562 is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor progression, angiogenesis, and metastasis. The dual inhibition of these pathways is hypothesized to have a synergistic anti-cancer effect.

- **Axl Inhibition:** The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival, proliferation, migration, and invasion. By inhibiting Axl, **R916562** can potentially block these pro-tumorigenic signals.
- **VEGF-R2 Inhibition:** VEGF-R2 is the primary receptor for VEGF-A, a key driver of angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to the proliferation and migration of endothelial cells, resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by **R916562** directly curtails this process, leading to a reduction in tumor vascularization.

The combined blockade of Axl and VEGF-R2 signaling pathways by **R916562** offers a multi-pronged attack on tumor growth and dissemination, addressing both the tumor cells directly and their supportive microenvironment.

Preclinical Efficacy

The anti-tumor activity of **R916562** has been evaluated in preclinical models of breast and renal cancer, demonstrating significant efficacy both in vitro and in vivo.

Table 3: Summary of In Vitro and In Vivo Efficacy of **R916562**

Cancer Model	Experimental Setting	Treatment	Outcome
Breast Cancer	In vitro	R916562	79% decrease in tumor growth
Breast Cancer	Mouse Tumor Xenograft	Oral administration of 85 mg/kg for 21 days	69% inhibition of tumor growth
Breast Cancer	Mouse Tumor Xenograft	Oral administration of 125 mg/kg for 21 days	83% inhibition of tumor growth
Renal Carcinoma	Mouse Tumor Xenograft	Oral administration of 85 mg/kg	80% inhibition of angiogenesis

Experimental Protocols

Detailed experimental protocols for the studies conducted with **R916562** are not publicly available. However, based on standard methodologies for similar compounds, the following outlines general protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to determine the inhibitory activity of **R916562** against Axl and VEGF-R2 kinases.

Methodology:

- Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate kinase-specific peptide substrates, ATP, and the test compound (**R916562**).
- Assay Procedure:
 - The kinase, substrate, and varying concentrations of **R916562** are pre-incubated in a suitable buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using ^{32}P -ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of **R916562**. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tumor Xenograft Model (General Protocol)

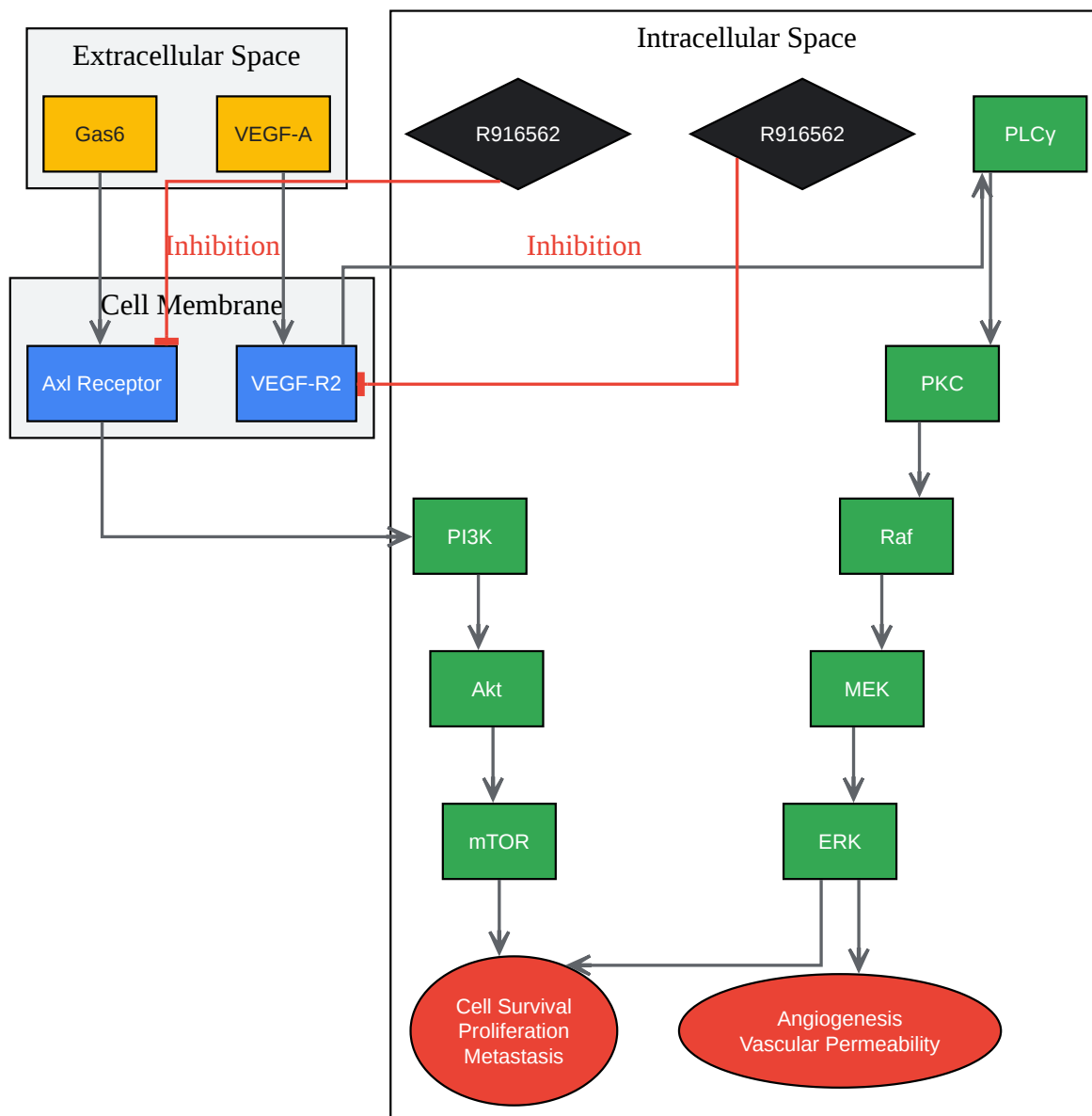
This in vivo model is used to evaluate the anti-tumor efficacy of **R916562** in a living organism.

Methodology:

- **Cell Culture:** Human breast or renal carcinoma cells are cultured under standard conditions.
- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- **Tumor Implantation:** A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
- **Treatment:** Once tumors reach a predetermined size, mice are randomized into control and treatment groups. **R916562** is administered orally at specified doses and schedules. The control group receives the vehicle.
- **Efficacy Evaluation:** Tumor volumes are monitored throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
- **Angiogenesis Assessment:** To assess the effect on angiogenesis, tumors can be excised, and the microvessel density can be quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of **R916562**, highlighting the dual inhibition of the Axl and VEGF-R2 signaling pathways.



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Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by **R916562**.

Conclusion

R916562 is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor growth, survival, and angiogenesis provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the currently available information on **R916562**, providing a foundation for researchers and clinicians interested in exploring its full therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological profile and to translate its preclinical efficacy into clinical benefits for cancer patients.

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References

- 1. Discovery of dual Axl/VEGF-R2 inhibitors as potential anti-angiogenic and anti-metastatic drugs for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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